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Introduction
M1069 is a potent and selective, orally bioavailable dual antagonist of the adenosine A2A and

A2B receptors (A2AR and A2BR).[1][2] By targeting both of these receptors, M1069 is

designed to counteract the immunosuppressive effects of adenosine in the tumor

microenvironment (TME).[1][3] Adenosine, often found in high concentrations in the TME,

suppresses the activity of various immune cells, thereby allowing cancer cells to evade immune

destruction. M1069 reverses this immunosuppression, leading to enhanced anti-tumor immune

responses and inhibition of tumor growth.[1][3][4] These application notes provide a detailed

protocol for the in vivo administration of M1069 to mice, based on currently available preclinical

data.

Mechanism of Action
M1069 competes with adenosine for binding to A2A and A2B receptors on the surface of

immune cells such as T-cells, natural killer (NK) cells, dendritic cells (DCs), and macrophages.

[1] This competitive inhibition blocks the downstream signaling cascade initiated by adenosine.

Key effects of M1069's mechanism of action include:
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Inhibition of cAMP and pCREB Induction: M1069 dose-dependently suppresses the

production of cyclic adenosine monophosphate (cAMP) and the phosphorylation of cAMP

response element-binding protein (pCREB) stimulated by adenosine.[2][5]

Rescue of IL-2 Production: By blocking A2AR signaling, M1069 restores the production of

Interleukin-2 (IL-2) by T-cells, a critical cytokine for T-cell proliferation and activation.[2][3][5]

Suppression of Pro-tumorigenic Factors: M1069 has been shown to inhibit the secretion of

pro-tumorigenic cytokines like CXCL1 and CXCL5 and to suppress the production of

vascular endothelial growth factor (VEGF) from macrophages.[2][3][4]

Enhanced Dendritic Cell Function: The compound promotes the maturation of dendritic cells

with a stronger capacity for antigen presentation, leading to improved T-cell stimulation.[3][5]

[6]

Data Presentation
In Vivo Efficacy of M1069 in Syngeneic Mouse Models
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Mouse Model
M1069 Dosage
(oral gavage)

Frequency
Tumor Growth
Inhibition (TGI)

Combination
Therapy

4T1 Breast

Cancer

(adenosinehi/CD

73hi)

30 mg/kg b.i.d. Not specified

Enhanced anti-

tumor activity

with paclitaxel or

cisplatin.[5]

4T1 Breast

Cancer

(adenosinehi/CD

73hi)

100 mg/kg b.i.d. 30%[7]

Enhanced anti-

tumor activity

with bintrafusp

alfa (BA).[3]

4T1 Breast

Cancer

(adenosinehi/CD

73hi)

300 mg/kg b.i.d. 41.8%[7] Not specified

MC38 Colon

Carcinoma

(adenosinelow/C

D73low)

30, 100, or 300

mg/kg
b.i.d.

No significant

tumor growth

inhibition.[3][7]

Not specified

In Vitro Potency of M1069
Assay Cell Type Potency (IC50/EC50)

A2A Receptor Binding HEK-293 IC50: 0.130 nM[5]

A2B Receptor Binding HEK-293 IC50: 9.03 nM[5]

IL-2 Production Rescue

(Human)
Primary Human T-cells EC50: 84.1 nM[5]

IL-2 Production Rescue

(Murine)
Murine Cells EC50: 137.7 nM[5]

VEGF Production Suppression

(Human)
Human Cells IC50: 20.9 nM[5]

VEGF Production Suppression

(Murine)
Murine Cells IC50: 181.3 nM[5]
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Experimental Protocols
M1069 Formulation for Oral Administration
A suggested vehicle for the oral administration of M1069 has been described.[2] The following

protocol provides a method to prepare a 2.5 mg/mL solution.

Materials:

M1069 powder

Dimethyl sulfoxide (DMSO)

Polyethylene glycol 300 (PEG300)

Tween-80

Saline (0.9% NaCl)

Procedure:

Prepare a stock solution of M1069 in DMSO at a concentration of 25 mg/mL.

To prepare a 1 mL working solution (2.5 mg/mL), add 100 µL of the 25 mg/mL M1069 stock

solution to 400 µL of PEG300.

Mix the solution thoroughly until it is homogenous.

Add 50 µL of Tween-80 to the mixture and mix again until evenly distributed.

Add 450 µL of saline to bring the final volume to 1 mL.

Mix the final solution until it is clear and homogenous.

Note: This formulation should be prepared fresh. If continuous dosing for more than two weeks

is required, the stability of this formulation should be carefully evaluated.[2]

In Vivo Administration via Oral Gavage
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This protocol outlines the procedure for administering M1069 to mice using oral gavage.

Materials:

Mice (e.g., BALB/c for 4T1 models)

Prepared M1069 formulation

Appropriate gauge feeding needle (gavage needle)

Syringe (1 mL)

Procedure:

Animal Handling: Acclimatize the mice to the experimental conditions. Handle the mice

gently to minimize stress.

Dosage Calculation: Calculate the required volume of the M1069 formulation based on the

individual mouse's body weight and the target dose (e.g., 30, 100, or 300 mg/kg). For a 2.5

mg/mL solution, a 20g mouse would require 24 µL for a 30 mg/kg dose.

Administration:

Securely restrain the mouse.

Measure the correct length for gavage needle insertion (from the tip of the nose to the last

rib).

Gently insert the gavage needle into the esophagus. Do not force the needle.

Slowly dispense the calculated volume of the M1069 formulation.

Carefully withdraw the gavage needle.

Monitoring: Observe the mouse for any signs of distress immediately after administration and

at regular intervals.

Frequency: For efficacy studies, M1069 has been administered twice daily (b.i.d.).[5][7]
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Caption: M1069 blocks adenosine binding to A2A/A2B receptors, inhibiting the

immunosuppressive cAMP pathway.

Experimental Workflow for In Vivo Efficacy Study
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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BenchChem
Our mission is to be the trusted global source of
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Contact
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